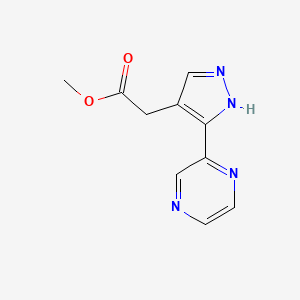

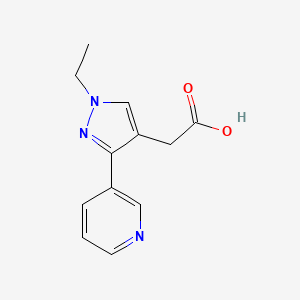

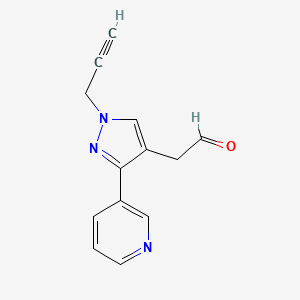

2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide

Overview

Description

“2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide” is a chemical compound that is used in scientific research . Its unique structure allows for diverse applications, from drug development to catalysis studies.

Synthesis Analysis

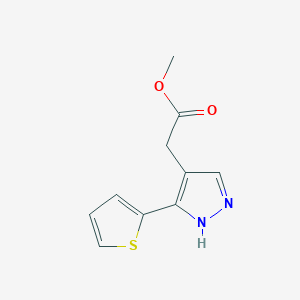

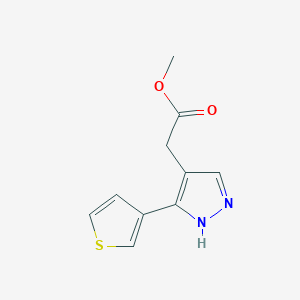

A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetimidamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This compound was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .

Molecular Structure Analysis

The molecular structure of “this compound” is complex and unique, which allows it to be used in a variety of scientific research applications.

Chemical Reactions Analysis

The synthesis of thiophene derivatives, such as “this compound”, often involves cyclization of readily available S-containing alkyne substrates . These processes allow the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step, usually with high atom economy .

Scientific Research Applications

Pharmacokinetics and Metabolism

Research on compounds structurally related to 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide has provided insights into their pharmacokinetics, metabolism, and potential therapeutic applications. For example, a study on the pharmacokinetics of INCB018424, a selective inhibitor of Janus tyrosine kinase1/2, in humans revealed rapid absorption and excretion, with the parent compound being the predominant entity in circulation, suggesting a low metabolite burden (Shilling et al., 2010). This research is crucial for understanding the behavior of similar compounds within biological systems.

Antiviral and Antimycotic Applications

Studies on related compounds have explored their therapeutic potential against various diseases. For instance, BIT225, a novel antiviral drug that blocks Vpu ion channel activity, has demonstrated anti-HIV-1 activity, particularly affecting cells of the myeloid lineage, which are key cellular reservoirs of HIV-1 (Wilkinson et al., 2016). Another study investigated the therapeutic efficacy and safety of sertaconazole in the treatment of Pityriasis versicolor, showing excellent efficacy and safety (Nasarre et al., 1992).

Designer Benzodiazepines and their Detection

The emergence of designer benzodiazepines as recreational drugs or self-medication has prompted research into their identification, metabolism, and pharmacokinetics. The study of flubromazepam, a designer benzodiazepine, provides insights into its detection using various analytical methods and preliminary data on its metabolism and pharmacokinetics, highlighting the drug's long elimination half-life and the identification of major metabolites (Moosmann et al., 2013).

properties

IUPAC Name |

2-(5-thiophen-3-yl-1H-pyrazol-4-yl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c10-8(11)3-7-4-12-13-9(7)6-1-2-14-5-6/h1-2,4-5H,3H2,(H3,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBNRPUJPZMFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

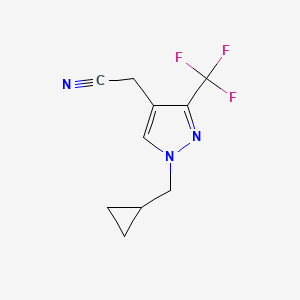

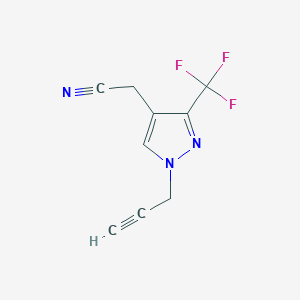

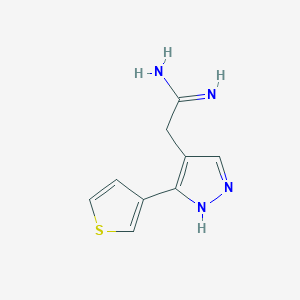

C1=CSC=C1C2=C(C=NN2)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.